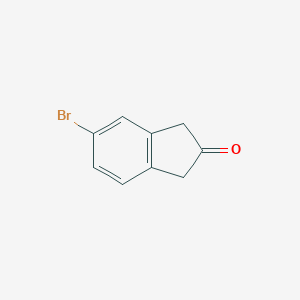
5-Bromo-1H-inden-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Bromo-1H-inden-2(3H)-one and similar compounds often involves bromination reactions and the use of specific building blocks in organic synthesis. For instance, 1-bromo-3-buten-2-one has been investigated as a building block for organic synthesis, demonstrating the utility of brominated intermediates in constructing complex molecules through reactions with primary amines and activated methylene compounds, albeit with varying yields (Westerlund, Gras, & Carlson, 2001).
Molecular Structure Analysis
Molecular structure analysis of brominated compounds, including those similar to 5-Bromo-1H-inden-2(3H)-one, reveals detailed insights into their crystallographic configurations. Studies employing X-ray diffraction and other spectroscopic methods have elucidated the geometries, bond lengths, and angles critical to understanding their chemical reactivity and properties (Sharutin, Sharutina, Ermakova, & Smagina, 2017).
Chemical Reactions and Properties
Brominated compounds like 5-Bromo-1H-inden-2(3H)-one participate in various chemical reactions, including regiospecific allylic bromination and subsequent reactions to form heterocycles. These reactions highlight the compound's versatility as a precursor for synthesizing more complex molecules and heterocyclic compounds (Martins, 2002).
Physical Properties Analysis
The physical properties of brominated compounds, such as solubility, melting point, and crystal structure, are crucial for their application in organic synthesis. The crystal and molecular structure analysis, often through X-ray crystallography, provides valuable information on the arrangement and interactions within the crystal lattice, influencing the compound's stability and reactivity (Barakat et al., 2017).
Chemical Properties Analysis
The chemical properties of 5-Bromo-1H-inden-2(3H)-one, including its reactivity with various nucleophiles and electrophiles, its role in facilitating the synthesis of heterocycles, and its participation in photochromic reactions, are fundamental aspects of its utility in organic chemistry. The ability to undergo regiospecific bromination and engage in cross-coupling reactions demonstrates its versatility and utility in synthetic chemistry (Martins, 2002; Chen et al., 2010).
Applications De Recherche Scientifique
Organic Synthesis
5-Bromo-1H-inden-2(3H)-one serves as a critical building block in organic synthesis. It's been investigated for its potential in forming 5-membered-aza-heterocycles and carbocycles, though the yields vary based on the synthesis approach and the compounds involved (Westerlund, Gras, & Carlson, 2001).
Tautomerism Studies
In the realm of tautomerism, research has focused on 4-bromo substituted 1H-pyrazoles, closely related to 5-Bromo-1H-inden-2(3H)-one. Studies in this area reveal insights into the tautomerism behavior in the solid state and in solution, contributing to our understanding of molecular structures and behaviors (Trofimenko et al., 2007).
Magnetic and Photochromic Properties
One fascinating application involves the synthesis of multifunctional mononuclear complexes using bisthienylethenes containing 5-Bromo-1H-inden-2(3H)-one derivatives. These complexes exhibit slow magnetic relaxation and distinct photochromic behavior, making them candidates for advanced material science applications (Cao et al., 2015).
Crystallographic Analysis and Thermal Stability
5-Bromo-1H-inden-2(3H)-one derivatives have been characterized for their crystal structure and thermal stability. One study detailed the formation of a compound through a condensation reaction, with its structure confirmed by X-ray single crystal diffraction. The molecule demonstrated good thermal stability up to 215°C, indicating its potential in high-temperature applications (Barakat et al., 2017).
Synthesis of Cross-Conjugated Triene Systems
5-Bromo-1,3-pentadiene, closely related to 5-Bromo-1H-inden-2(3H)-one, has been used in the synthesis of cross-conjugated triene systems through γ-pentadienylation. These triene systems are crucial in tandem intermolecular Diels−Alder adducts, a reaction pivotal in organic chemistry (Woo, Squires, & Fallis, 1999).
Photophysical Properties Studies
The compound has been instrumental in studying the photophysical properties of bromo rhenium(I) carbonyl complexes. The research sheds light on how substituents like the pyrrole moiety influence the emission and luminescence properties of such complexes, providing insights into their application in photoluminescent materials (Si et al., 2009).
Assembly of Supramolecular Networks
5-Bromo derivatives of 1H-inden-2(3H)-one have played a crucial role in assembling supramolecular networks. These compounds, driven by halogen bonding, help create diverse metal-organic networks, significantly contributing to the field of supramolecular chemistry (Gu et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1,3-dihydroinden-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSSMBLVVTRKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599397 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174349-93-0 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-inden-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)
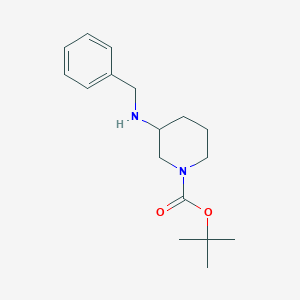


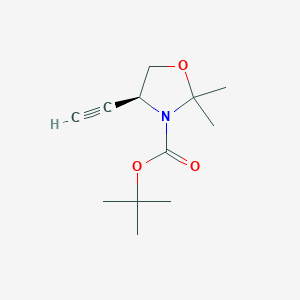
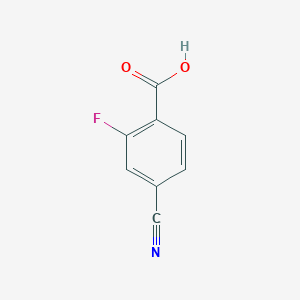
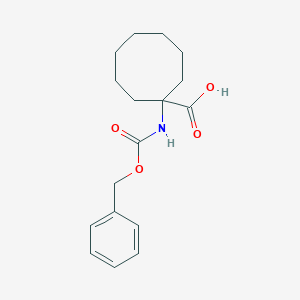
![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)




